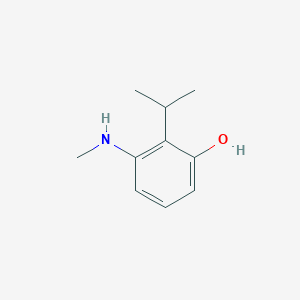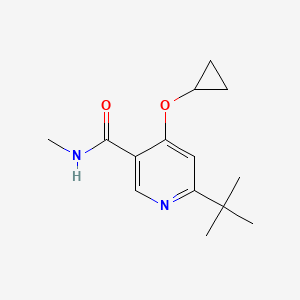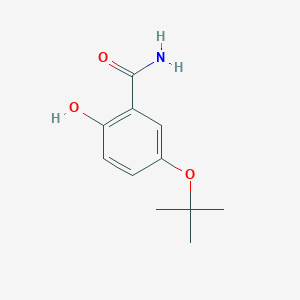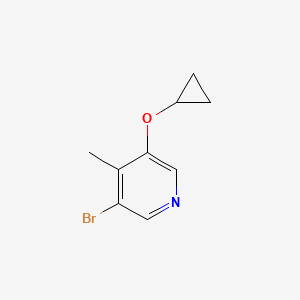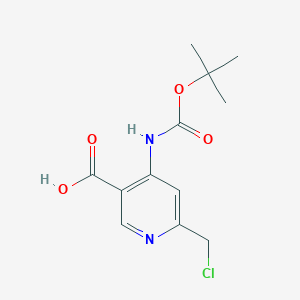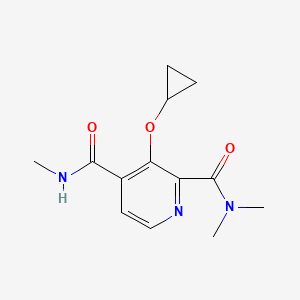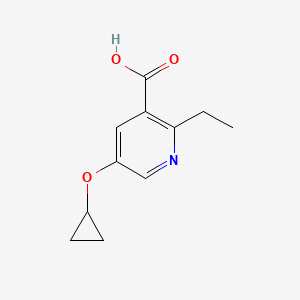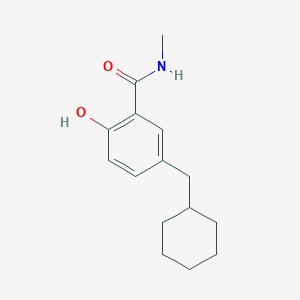
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound that features a benzamide core structure with a cyclohexylmethyl substituent at the 5-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a benzamide derivative.
Cyclohexylmethylation: The benzamide is subjected to a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The resulting product is then hydroxylated at the 2-position using a hydroxylating agent like hydrogen peroxide or a peracid.
N-Methylation: Finally, the compound is N-methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Cyclohexylmethyl)-2-keto-N-methylbenzamide.
Reduction: 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Cyclohexylmethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding affinity and activity.
5-(Cyclohexylmethyl)-2-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical reactivity and biological activity.
5-(Cyclohexylmethyl)-2-hydroxy-N-ethylbenzamide: Has an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide is unique due to the combination of its cyclohexylmethyl and N-methyl substituents, which confer specific chemical and biological properties that are distinct from its analogs.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
5-(cyclohexylmethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-16-15(18)13-10-12(7-8-14(13)17)9-11-5-3-2-4-6-11/h7-8,10-11,17H,2-6,9H2,1H3,(H,16,18) |
Clé InChI |
BUSUCEAFMWVZLQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1)CC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



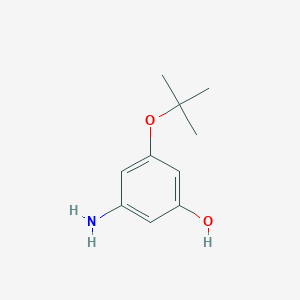
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
